molecular formula C24H16ClNO7 B3754649 [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate

[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate

Cat. No.: B3754649
M. Wt: 465.8 g/mol
InChI Key: XGUKRPUVBYYPKH-UHFFFAOYSA-N
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Description

[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate is a complex organic compound that combines elements of chromone and benzoate structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the chromone and benzoate precursors. The chromone derivative can be synthesized through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions. The benzoate derivative is prepared by nitration of 2-chlorobenzoic acid followed by esterification with the chromone derivative. The final step involves the coupling of the chromone and benzoate derivatives under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and esterification steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromone moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of chromone and benzoate derivatives on biological systems. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its chromone moiety could be utilized in the design of UV-absorbing materials or fluorescent dyes.

Mechanism of Action

The mechanism of action of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The chromone moiety can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The nitro group can undergo reduction to form reactive intermediates that can modulate cellular signaling pathways. The overall effect of the compound depends on the balance between these interactions and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] benzoate: Lacks the nitro and chloro groups, making it less reactive.

    [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate: Lacks the nitro group, reducing its potential for redox reactions.

    [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 5-nitrobenzoate: Lacks the chloro group, affecting its substitution reactions.

Uniqueness

The presence of both nitro and chloro groups in [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate makes it unique among similar compounds

Properties

IUPAC Name

[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO7/c1-13-3-4-14(2)20(9-13)33-22-12-31-21-11-16(6-7-17(21)23(22)27)32-24(28)18-10-15(26(29)30)5-8-19(18)25/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUKRPUVBYYPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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